Bienvenue dans la boutique en ligne BenchChem!

3-cyclohexyl-2-methoxypropanoic acid

pKa acid strength salt formation

3-Cyclohexyl-2-methoxypropanoic acid (CAS 1603431-09-9) is a chiral α-methoxy carboxylic acid featuring a cyclohexylmethyl substituent at the β-position. With molecular formula C₁₀H₁₈O₃ and molecular weight 186.25 g/mol, it possesses one undefined stereocenter at the α-carbon, rendering it a racemic mixture amenable to resolution for asymmetric synthesis applications.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 1603431-09-9
Cat. No. B6159890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-2-methoxypropanoic acid
CAS1603431-09-9
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCOC(CC1CCCCC1)C(=O)O
InChIInChI=1S/C10H18O3/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h8-9H,2-7H2,1H3,(H,11,12)
InChIKeyAAXJRFKHUCGRQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexyl-2-methoxypropanoic Acid (CAS 1603431-09-9): Sourcing Guide for a Chiral α-Methoxy Carboxylic Acid Building Block


3-Cyclohexyl-2-methoxypropanoic acid (CAS 1603431-09-9) is a chiral α-methoxy carboxylic acid featuring a cyclohexylmethyl substituent at the β-position [1]. With molecular formula C₁₀H₁₈O₃ and molecular weight 186.25 g/mol, it possesses one undefined stereocenter at the α-carbon, rendering it a racemic mixture amenable to resolution for asymmetric synthesis applications [1]. Its computed XLogP3 of 2.8 and predicted pKa of 3.56 distinguish it from simpler propanoic acid analogs, positioning it as a moderately lipophilic, relatively acidic building block for medicinal chemistry and fine chemical synthesis .

Why Generic Substitution of 3-Cyclohexyl-2-methoxypropanoic Acid Fails: Physicochemical Uniqueness vs. Common Analogs


Superficially similar compounds such as 3-cyclohexylpropanoic acid or 2-methoxypropanoic acid cannot replace 3-cyclohexyl-2-methoxypropanoic acid in applications where the synergistic combination of cyclohexyl lipophilicity and α-methoxy acidity is required [1][2]. Quantitative analysis reveals that the target compound's pKa is ~1.2–1.4 log units lower than the non-methoxylated analog and its XLogP3 is 2.7 log units higher than the non-cyclohexyl analog [1][2][3]. These orthogonal shifts in acidity and lipophilicity, combined with its chiral center, mean that substituting a generic alternative would fundamentally alter solubility, membrane permeability, and stereochemical outcomes in synthesis [1].

3-Cyclohexyl-2-methoxypropanoic Acid Procurement Evidence: Head-to-Head Quantitative Comparison Guide


Acid Strength (pKa): Enhanced Proton Donation vs. 3-Cyclohexylpropanoic Acid

The α-methoxy substituent in the target compound significantly increases acidity relative to the non-oxygenated analog. The predicted pKa of 3-cyclohexyl-2-methoxypropanoic acid is 3.56 ± 0.10, compared to an experimentally measured pKa of 4.79–4.91 for 3-cyclohexylpropanoic acid . This ~1.2–1.4 log unit difference corresponds to approximately 15–25× greater proton dissociation at physiological pH, directly impacting ionization state, salt-forming propensity, and reactivity toward nucleophilic coupling .

pKa acid strength salt formation ionization state prodrug design

Lipophilicity (XLogP3): 2.7-Log-Unit Higher Membrane Permeability Potential vs. 2-Methoxypropanoic Acid

The cyclohexylmethyl substituent confers a dramatic increase in lipophilicity. The target compound has a computed XLogP3 of 2.8, whereas the non-cyclohexyl analog 2-methoxypropanoic acid has an XLogP3 of 0.1 [1][2]. This 2.7-log-unit difference corresponds to a ~500-fold higher theoretical partition coefficient, which strongly predicts enhanced passive membrane permeability and potential blood-brain barrier penetration [1][2].

XLogP3 lipophilicity membrane permeability CNS drug design BBB penetration

Hydrogen-Bond Donor Count: Reduced H-Bond Donation vs. 3-Cyclohexyl-2-hydroxypropanoic Acid

The methoxy group acts as a hydrogen-bond acceptor only, whereas the hydroxyl analog donates an additional H-bond. The target compound has 1 H-bond donor (carboxylic acid O–H), while 3-cyclohexyl-2-hydroxypropanoic acid has 2 H-bond donors (carboxylic acid O–H plus secondary alcohol O–H) [1][2]. Reducing the H-bond donor count from 2 to 1 can improve passive membrane permeability and oral absorption potential, as each additional H-bond donor typically reduces permeation by approximately 0.5–1 log unit [1][2].

hydrogen bond donors permeability oral bioavailability Lipinski rules

Chirality: Stereochemical Differentiation from Achiral Analogs for Asymmetric Synthesis

3-Cyclohexyl-2-methoxypropanoic acid possesses one undefined stereocenter at the α-position, making it a chiral compound, whereas both 3-cyclohexylpropanoic acid and 2-methoxypropanoic acid are achiral [1][2][3]. This stereochemical feature enables its use as a chiral building block or resolving agent in asymmetric synthesis—a function that achiral analogs cannot serve. Resolution of the racemate into its (R)- and (S)-enantiomers provides access to enantiopure intermediates for stereocontrolled bond formation [1].

chiral building block asymmetric synthesis enantiomeric resolution stereochemistry

Topological Polar Surface Area: Lower TPSA vs. 3-Cyclohexyl-2-hydroxypropanoic Acid

The replacement of the α-hydroxyl with an α-methoxy group reduces the topological polar surface area (TPSA). The target compound has a computed TPSA of 46.5 Ų, compared to 57.5 Ų for 3-cyclohexyl-2-hydroxypropanoic acid [1][2]. This 11 Ų reduction brings the compound well within the commonly cited threshold of <60 Ų for favorable oral absorption and <70 Ų for blood-brain barrier penetration, while the hydroxyl analog sits closer to the boundary [1][2].

TPSA membrane permeability oral absorption drug-likeness

Procurement Benchmarking: Enamine Catalog Pricing and Availability Relative to Analogs

3-Cyclohexyl-2-methoxypropanoic acid is commercially available from Enamine (EN300-1999628) at 95% purity [1]. Listed pricing (2023) is $871/1g, $2,525/5g, and $679/0.5g, reflecting its status as a specialty chiral building block [1]. In contrast, the achiral analog 3-cyclohexylpropanoic acid (CAS 701-97-3) is a commodity chemical priced substantially lower. The pricing differential reflects the synthetic complexity of introducing the α-methoxy group and the value of the stereocenter. For discovery-stage procurement, the target compound occupies a niche between commodity achiral acids and fully elaborated pharmaceutical intermediates [1].

procurement pricing supply chain commercial availability Enamine

Optimal Application Scenarios for 3-Cyclohexyl-2-methoxypropanoic Acid Based on Quantitative Evidence


CNS-Penetrant Fragment and Lead-Like Library Design

With an XLogP3 of 2.8 and TPSA of 46.5 Ų, 3-cyclohexyl-2-methoxypropanoic acid sits within the favorable range for CNS drug design (XLogP 1–4, TPSA < 70 Ų). Its 2.7-log-unit lipophilicity advantage over 2-methoxypropanoic acid makes it a superior choice for fragment-based screening libraries targeting intracellular or CNS receptors, where passive membrane permeability is critical [1].

pH-Sensitive Prodrug and Salt-Form Optimization Programs

The target compound's pKa of 3.56—more than 1.2 log units lower than 3-cyclohexylpropanoic acid—makes it a better candidate for pH-sensitive prodrug strategies where carboxylic acid ionization must occur at lower pH values. This enhanced acidity also facilitates salt formation with weaker bases, expanding the range of pharmaceutically acceptable counterions [1].

Chiral Building Block for Enantioselective Synthesis

The single α-stereocenter makes racemic 3-cyclohexyl-2-methoxypropanoic acid a substrate for chiral resolution (enzymatic or chromatographic), yielding enantiopure intermediates for asymmetric C–C or C–N bond formation. Achiral analogs like 3-cyclohexylpropanoic acid cannot serve this function [1].

Scaffold for Permeability-Optimized Peptidomimetics

With only 1 H-bond donor (vs. 2 for the hydroxyl analog) and a TPSA of 46.5 Ų (vs. 57.5 Ų), the target compound is better suited for incorporation into peptidomimetic scaffolds where excessive hydrogen bonding limits oral bioavailability. Its reduced polarity supports compliance with Lipinski's rule of five for oral drug candidates [1].

Quote Request

Request a Quote for 3-cyclohexyl-2-methoxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.